molecular formula C13H17N B13941783 1-(1-Phenylprop-1-en-2-yl)pyrrolidine CAS No. 52201-28-2

1-(1-Phenylprop-1-en-2-yl)pyrrolidine

Cat. No.: B13941783
CAS No.: 52201-28-2
M. Wt: 187.28 g/mol
InChI Key: MHACSYLQPFSBQV-UHFFFAOYSA-N
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Description

1-(1-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₇N. It is characterized by a pyrrolidine ring attached to a phenylpropene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Phenylprop-1-en-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylprop-1-en-2-yl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

52201-28-2

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(1-phenylprop-1-en-2-yl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

MHACSYLQPFSBQV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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